molecular formula C6H12ClNO B1360136 4-chloro-N,N-dimethylbutanamide CAS No. 22813-58-7

4-chloro-N,N-dimethylbutanamide

Cat. No. B1360136
Key on ui cas rn: 22813-58-7
M. Wt: 149.62 g/mol
InChI Key: FYVXMHXMWHEEHI-UHFFFAOYSA-N
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Patent
US05057524

Procedure details

A solution of 50.0 g (1.11 mole) of dimethylamine in 100 ml of tetrahydrofuran was added dropwise to a solution of 28.2 (0.20 mole) of 4-chlorobutyryl chloride in 50 ml of tetrahydrofuran. The reaction mixture was stirred mechanically while the temperature was maintained between 5° C. and 15° C. throughout the addition. After the final addition, the solution was filtered to remove solid precipitates, and the filtrate concentrated under reduced pressure to yield 29.6 g (99%) of a yellow liquid. An analytical sample was prepared by filtering the liquid through a small bed of silica gel and eluting with ethyl acetate-hexane (1:1). The fractions containing the desired product were combined and concentrated under reduced pressure to give the title compound as a light-yellow liquid.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
28.2
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[Cl:4][CH2:5][CH2:6][CH2:7][C:8](Cl)=[O:9]>O1CCCC1>[Cl:4][CH2:5][CH2:6][CH2:7][C:8]([N:2]([CH3:3])[CH3:1])=[O:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CNC
Name
28.2
Quantity
0.2 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred mechanically while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained between 5° C. and 15° C. throughout the addition
ADDITION
Type
ADDITION
Details
After the final addition
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove solid
CUSTOM
Type
CUSTOM
Details
precipitates
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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